tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: is a chemical compound with the molecular formula C14H17NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry .
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as anti-malarial, anti-inflammatory, and anti-cancer agents .
Industry: In the materials science field, quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
Uniqueness: tert-Butyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific tert-butyl ester functional group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing a wide range of quinoline-based compounds with potential therapeutic applications.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-8-15-11-7-5-4-6-9(11)12(10)16/h4-8H,1-3H3,(H,15,16) |
InChI Key |
LHQMDIHOOGKELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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